tert-butyl N-{[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate
Overview
Description
This compound is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid (NH2COOH). This particular compound has a tert-butyl group attached to the carbamate nitrogen and a 3,4-dimethylphenyl-4,5-dihydro-1,2-oxazol-5-ylmethyl group attached to the carbamate oxygen .
Molecular Structure Analysis
The molecular structure of this compound includes a carbamate group, a tert-butyl group, and a 3,4-dimethylphenyl-4,5-dihydro-1,2-oxazol-5-ylmethyl group . The carbamate group consists of a carbonyl (C=O) group and an amine (NH2) group. The tert-butyl group is a branched alkyl group with the formula (CH3)3C. The 3,4-dimethylphenyl-4,5-dihydro-1,2-oxazol-5-ylmethyl group is a complex group that includes a phenyl ring with two methyl groups attached at the 3 and 4 positions, and a 4,5-dihydro-1,2-oxazol-5-ylmethyl group attached at the 3 position .Scientific Research Applications
1. Structural Analysis and Hydrogen Bonding
The carbamate derivatives, including those structurally related to tert-butyl N-{[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate, have been studied for their unique hydrogen-bonding interactions. Research by Das et al. (2016) showed these compounds, through crystallographic analysis, exhibit strong and weak hydrogen bonds, forming three-dimensional architectures (Das et al., 2016).
2. Synthetic Methods and Intermediates
Carbamates like this compound serve as important intermediates in the synthesis of biologically active compounds. Zhao et al. (2017) described a rapid synthetic method for a related compound, highlighting its role in the synthesis of complex molecules (Zhao et al., 2017).
3. Utilization in Asymmetric Synthesis
In the context of asymmetric synthesis, compounds similar to this compound are used as intermediates. For example, Brenner et al. (2003) used a related compound in the synthesis of chiral oxazolidinones, a class of compounds important in pharmaceutical chemistry (Brenner et al., 2003).
4. Role in Molecular Complex Formation
Carbamates, including those similar to this compound, are involved in the formation of molecular complexes. Ershova et al. (2021) demonstrated how these compounds, when coordinated with Lewis acids, undergo significant transformations, influencing their molecular properties (Ershova et al., 2021).
5. Chemical Transformations and Reactivity
The reactivity and transformation of carbamate derivatives have been a subject of study. For instance, Kravchenko et al. (2018) explored the photochemical properties of S-substituted compounds similar to this compound, contributing to the understanding of their chemical behavior (Kravchenko et al., 2018).
Properties
IUPAC Name |
tert-butyl N-[[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-11-6-7-13(8-12(11)2)15-9-14(22-19-15)10-18-16(20)21-17(3,4)5/h6-8,14H,9-10H2,1-5H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPSBLMEUDTRKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(C2)CNC(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001113632 | |
Record name | Carbamic acid, N-[[3-(3,4-dimethylphenyl)-4,5-dihydro-5-isoxazolyl]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001113632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803612-22-7 | |
Record name | Carbamic acid, N-[[3-(3,4-dimethylphenyl)-4,5-dihydro-5-isoxazolyl]methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803612-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[[3-(3,4-dimethylphenyl)-4,5-dihydro-5-isoxazolyl]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001113632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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